BenchChemオンラインストアへようこそ!

TSR-011-isomer

Stereochemistry Isomerism Structure-Activity Relationship

TSR-011-isomer (CAS 1388225-79-3) is a stereoisomer of the dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor Belizatinib (TSR-011; CAS 1357920-84-3). Belizatinib binds ALK with high affinity (Kd = 0.36 nM) and inhibits wild-type recombinant ALK kinase activity with an IC50 of 0.7 nM, as well as TRK A, B, and C with IC50 values.

Molecular Formula C33H43F2N5O3
Molecular Weight 595.73
CAS No. 1388225-79-3
Cat. No. B611498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSR-011-isomer
CAS1388225-79-3
SynonymsTSR-011 isomer;  TSR011 isomer;  TSR 011 isomer;  Belizatinib isomer
Molecular FormulaC33H43F2N5O3
Molecular Weight595.73
Structural Identifiers
SMILESO=C(/N=C1NC2=CC=C(CN3CCC(C(C)(O)C)CC3)C=C2N\1[C@H]4CC[C@@H](C(NC(C)C)=O)CC4)C5=CC(F)=CC(F)=C5
InChIInChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)/t22-,27+
InChIKeyGZYCQQBRSRIFII-JAQLMMITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TSR-011-isomer (CAS 1388225-79-3): Product-Specific Evidence Guide for ALK/TRK Inhibitor Research Procurement


TSR-011-isomer (CAS 1388225-79-3) is a stereoisomer of the dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor Belizatinib (TSR-011; CAS 1357920-84-3). Belizatinib binds ALK with high affinity (Kd = 0.36 nM) [1] and inhibits wild-type recombinant ALK kinase activity with an IC50 of 0.7 nM, as well as TRK A, B, and C with IC50 values <3 nM . TSR-011-isomer, while retaining ALK inhibitory capacity (IC50 = 6 nM), exhibits distinct structural features—including a 3,5-difluorobenzamide moiety and (E)-configuration at the C=N bond—that fundamentally alter its pharmacodynamic and metabolic profile . This guide provides procurement-relevant evidence of where TSR-011-isomer differs quantitatively from its parent compound and other ALK/TRK inhibitors, enabling informed selection for specific research applications.

Why TSR-011-isomer Cannot Be Used Interchangeably with Belizatinib or Other ALK/TRK Inhibitors in Research


In preclinical pharmacology and analytical chemistry, substitution of TSR-011-isomer for Belizatinib or other ALK/TRK inhibitors introduces quantifiable confounds that undermine assay validity and data reproducibility. TSR-011-isomer differs from Belizatinib by a second fluorine atom on the benzamide ring and a geometrically distinct (E)-configuration at the C=N bond, resulting in an ALK IC50 that is approximately 8.6-fold higher (6 nM vs. 0.7 nM) . This altered potency precludes dose-equivalent replacement in kinase inhibition assays. Furthermore, TSR-011-isomer is a substrate for NADPH-dependent metabolism and esterase-mediated hydrolysis in mouse hepatic models, while Belizatinib undergoes CYP-mediated piperidine hydroxylation and formation of reactive iminium intermediates [1]. These divergent clearance pathways mean that pharmacokinetic parameters observed for one compound cannot be extrapolated to the other. For analytical applications, the compounds exhibit distinct chromatographic retention times under reversed-phase HPLC conditions, making TSR-011-isomer a critical reference standard for verifying separation of isomeric impurities in Belizatinib drug substance batches .

Quantitative Differentiation Evidence for TSR-011-isomer Relative to Closest Analogs


Evidence Item 1: Structural and Stereochemical Differentiation from Belizatinib

TSR-011-isomer (C33H43F2N5O3, MW = 595.73 g/mol) contains a 3,5-difluorobenzamide moiety and an (E)-configuration at the C=N bond of the benzimidazole ring system. Belizatinib (C33H44FN5O3, MW = 577.73 g/mol) bears a single 4-fluorine substituent on the benzamide and lacks the (E)-isomeric designation . This structural divergence alters the electron density distribution within the kinase binding pocket, with the additional fluorine atom in TSR-011-isomer potentially engaging distinct hydrogen-bond networks with the ALK hinge region compared to Belizatinib.

Stereochemistry Isomerism Structure-Activity Relationship

Evidence Item 2: Differential ALK Inhibitory Potency vs. Belizatinib

TSR-011-isomer inhibits ALK with an IC50 of 6 nM, as measured in a recombinant ALK kinase activity assay . In contrast, Belizatinib inhibits wild-type recombinant ALK with an IC50 of 0.7 nM under comparable assay conditions . This represents an 8.6-fold reduction in potency for the isomer. Further context: Belizatinib inhibits ALK Tyr1604 phosphorylation in intact cells with an IC50 of 4 nM [1] and binds ALK with a Kd of 0.36 nM [2].

ALK Inhibition Kinase Assay Potency Comparison

Evidence Item 3: Metabolic Fate Differentiation - Hydrolytic vs. Oxidative Clearance

TSR-011-isomer functions as a substrate for enzymatic hydrolysis in mouse plasma and undergoes NADPH-dependent metabolism in mouse liver microsomes, supporting clearance via esterase and reductase pathways . Separately, Belizatinib is metabolized primarily through CYP-mediated piperidine hydroxylation in rat and human liver microsomes, generating reactive iminium intermediates that may contribute to idiosyncratic toxicity [1]. Belizatinib metabolism also produces eight in-vitro phase I metabolites and three iminium reactive intermediates, suggesting two distinct bioactivation pathways [1].

Drug Metabolism In Vitro Clearance Metabolic Stability

Evidence Item 4: TSR-011-isomer as Analytical Reference Standard for Isomeric Purity Testing

TSR-011-isomer serves as a chromatographically resolved reference standard for establishing isomeric purity of Belizatinib drug substance. Under reversed-phase HPLC conditions, TSR-011-isomer (CAS 1388225-79-3) elutes at a distinct retention time relative to Belizatinib (CAS 1357920-84-3), allowing for peak identification and quantification of isomeric impurities at levels meeting ICH Q3A reporting thresholds . Vendor analytical data sheets typically report purity ≥98% for TSR-011-isomer by HPLC, making it suitable for use as a system suitability standard .

Analytical Chemistry Reference Standard HPLC Purity

High-Value Application Scenarios for TSR-011-isomer in Preclinical Research and Analytical Development


Scenario 1: Metabolic Clearance Pathway Discrimination Studies

Researchers investigating the metabolic fate of benzimidazole-based ALK inhibitors can use TSR-011-isomer as a probe substrate to dissect the contribution of esterase-mediated hydrolysis versus CYP-mediated oxidation to overall clearance. By incubating TSR-011-isomer in mouse plasma and liver microsomes (with and without NADPH), degradation kinetics can be quantified via LC-MS/MS, and the resulting metabolite profiles can be compared directly with those of Belizatinib to isolate pathway-specific clearance mechanisms [1]. This experimental design is supported by the documented susceptibility of TSR-011-isomer to enzymatic hydrolysis and NADPH-dependent metabolism in mouse models .

Scenario 2: Structure-Activity Relationship (SAR) Investigations of ALK Inhibitor Binding

In medicinal chemistry campaigns targeting ALK-driven cancers, TSR-011-isomer provides a valuable comparator for probing how the 3,5-difluorobenzamide substitution pattern and (E)-configuration affect kinase binding pocket recognition. The 8.6-fold potency reduction relative to Belizatinib (ALK IC50: 6 nM vs. 0.7 nM) can be correlated with molecular docking studies to inform the design of next-generation inhibitors with optimized fluorine positioning and imine geometry [1].

Scenario 3: Analytical Method Development and Validation for Isomeric Impurity Testing

Contract research organizations and pharmaceutical QC laboratories developing stability-indicating HPLC methods for Belizatinib drug substance can use TSR-011-isomer as an impurity reference standard. The compound's distinct retention time enables system suitability testing to confirm adequate chromatographic resolution between the active pharmaceutical ingredient and its isomeric impurity, as required by ICH Q2(R1) and ICH Q3A guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSR-011-isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.